molecular formula C13H20N4O2 B2424267 N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide CAS No. 1797328-96-1

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide

Cat. No.: B2424267
CAS No.: 1797328-96-1
M. Wt: 264.329
InChI Key: DQVFISRBZNULAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-((4-Morpholinopyrimidin-2-yl)methyl)isobutyramide is a synthetic organic compound designed for research and development purposes. It features a molecular structure incorporating a morpholinopyrimidine core, a privileged scaffold in medicinal chemistry, linked to an isobutyramide functional group. This combination makes it a valuable chemical building block for constructing more complex molecules in drug discovery programs. Research Applications and Potential While the specific biological profile of this compound is under investigation, its core structure offers promising research directions. The morpholinopyrimidine moiety is a well-established scaffold in the development of bioactive molecules. Scientific literature indicates that derivatives containing this group have demonstrated significant anti-inflammatory activity by potently inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response . Furthermore, morpholinopyrimidine-based compounds are extensively studied as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a major target in oncology research . The presence of the isobutyramide group, a known amide functionality, can contribute to the compound's physicochemical properties and its ability to engage in hydrogen bonding with biological targets. Handling and Safety This product is intended for research purposes by qualified laboratory personnel. Refer to the provided safety data sheet (SDS) for detailed handling, storage, and disposal information. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10(2)13(18)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVFISRBZNULAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Morpholinopyrimidine

The morpholine-substituted pyrimidine core is typically synthesized via nucleophilic aromatic substitution (SNAr). A representative procedure involves:

Procedure :

  • Substitution Reaction :
    • 2,4-Dichloropyrimidine (10.0 g, 66.9 mmol) is reacted with morpholine (7.3 mL, 83.6 mmol) in tetrahydrofuran (THF, 100 mL) at 0°C.
    • Potassium carbonate (13.9 g, 100.3 mmol) is added, and the mixture is refluxed for 12 h.
    • Yield : 85–90% (4-morpholino-2-chloropyrimidine).
  • Chloromethylation :
    • The 2-chloro substituent is replaced with a chloromethyl group using chloromethyl methyl ether (MOM-Cl, 5.2 mL, 68.4 mmol) and zinc chloride (0.1 g) in dichloromethane (DCM, 50 mL) at −10°C.
    • Yield : 70–75% (2-(chloromethyl)-4-morpholinopyrimidine).

Characterization :

  • $$ ^1\text{H} $$-NMR (CDCl$$ _3 $$) : δ 8.21 (d, $$ J = 5.1 $$ Hz, 1H, pyrimidine-H), 6.51 (d, $$ J = 5.1 $$ Hz, 1H, pyrimidine-H), 4.72 (s, 2H, CH$$ _2 $$Cl), 3.85–3.70 (m, 8H, morpholine-H).

Conversion to 2-(Aminomethyl)-4-morpholinopyrimidine

The chloromethyl intermediate is transformed into the primary amine via azide reduction:

Procedure :

  • Azide Formation :
    • 2-(Chloromethyl)-4-morpholinopyrimidine (5.0 g, 21.5 mmol) is reacted with sodium azide (2.8 g, 43.0 mmol) in dimethylformamide (DMF, 30 mL) at 80°C for 6 h.
    • Yield : 90% (2-(azidomethyl)-4-morpholinopyrimidine).
  • Staudinger Reduction :
    • The azide (4.5 g, 18.7 mmol) is treated with triphenylphosphine (5.4 g, 20.6 mmol) in THF (50 mL) and water (10 mL) at 25°C for 24 h.
    • Yield : 88% (2-(aminomethyl)-4-morpholinopyrimidine).

Characterization :

  • ESI-MS : [M + H]$$ ^+ $$ m/z 209.1 (calculated 209.1).
  • $$ ^1\text{H} $$-NMR (D$$ _2$$O) : δ 8.15 (d, $$ J = 5.1 $$ Hz, 1H), 6.48 (d, $$ J = 5.1 $$ Hz, 1H), 3.95–3.65 (m, 8H), 3.52 (s, 2H, CH$$ _2 $$NH$$ _2 $$).

Acylation to Form this compound

The primary amine is acylated using isobutyryl chloride under Schotten-Baumann conditions:

Procedure :

  • Amide Coupling :
    • 2-(Aminomethyl)-4-morpholinopyrimidine (3.0 g, 14.4 mmol) is dissolved in DCM (30 mL) and cooled to 0°C.
    • Isobutyryl chloride (1.7 mL, 16.3 mmol) and $$ N,N $$-diisopropylethylamine (DIPEA, 3.0 mL, 17.3 mmol) are added dropwise. The reaction is stirred at 25°C for 4 h.
    • Workup : The mixture is washed with 10% K$$ _2$$CO$$ _3 $$ (3 × 50 mL), dried (Na$$ _2$$SO$$ _4 $$), and concentrated.
    • Purification : Recrystallization from isopropanol yields white crystals.
    • Yield : 78–82%.

Characterization :

  • Melting Point : 244–246°C.
  • ESI-MS : [M + H]$$ ^+ $$ m/z 265.2 (calculated 264.3).
  • $$ ^1\text{H} $$-NMR (CDCl$$ _3 $$) : δ 8.25 (d, $$ J = 5.1 $$ Hz, 1H), 6.55 (d, $$ J = 5.1 $$ Hz, 1H), 6.12 (br s, 1H, NH), 4.45 (d, $$ J = 5.8 $$ Hz, 2H, CH$$ _2 $$), 3.85–3.70 (m, 8H), 2.65 (septet, $$ J = 6.9 $$ Hz, 1H, CH(CH$$ _3 $$)$$ _2 $$), 1.15 (d, $$ J = 6.9 $$ Hz, 6H, CH$$ _3 $$).

Alternative Synthetic Strategies

Reductive Amination Pathway

An alternative route employs reductive amination to form the methylene-amine bridge:

Procedure :

  • Aldehyde Synthesis :
    • 4-Morpholinopyrimidine-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 4-morpholinopyrimidine.
  • Reductive Amination :
    • The aldehyde (2.0 g, 10.2 mmol) is reacted with ammonium acetate (3.9 g, 50.8 mmol) and sodium cyanoborohydride (1.3 g, 20.4 mmol) in methanol (30 mL) at 25°C for 12 h.
    • Yield : 65% (2-(aminomethyl)-4-morpholinopyrimidine).

Advantages : Avoids hazardous azide intermediates but requires careful pH control.

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis has been explored:

Procedure :

  • Resin Functionalization :
    • Wang resin (1.0 mmol/g) is loaded with Fmoc-protected aminomethylpyrimidine using standard peptide coupling reagents.
  • Morpholine Introduction :

    • The resin is treated with morpholine (5 eq) and $$ \text{Pd}(\text{PPh}3)4 $$ (0.1 eq) in THF at 60°C for 24 h.
  • Amide Formation :

    • Isobutyric acid (3 eq) is activated with HATU and coupled to the free amine.

Yield : 60–70% after cleavage with trifluoroacetic acid.

Critical Analysis of Methodologies

Method Yield Purity Scalability Hazards
Azide Reduction 78–82% >95% Moderate Azide handling, PPh$$ _3 $$ waste
Reductive Amination 65% 90% High Cyanoborohydride toxicity
Solid-Phase Synthesis 60–70% 85% Low TFA cleavage hazards

The azide reduction route offers superior yields and purity but requires stringent safety protocols. Reductive amination is preferable for large-scale production despite lower yields.

Industrial Applications and Patent Landscape

Patent AU2012225390A1 discloses morpholinopyrimidine derivatives as lipid synthesis modulators, validating the pharmacological relevance of this scaffold. Similarly, PMC9462319 highlights morpholinopyrimidine-based kinase inhibitors, underscoring the compound’s utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide has the molecular formula C15H20N4O2C_{15}H_{20}N_{4}O_{2} and a molecular weight of approximately 288.35 g/mol. The compound features a morpholinopyrimidine moiety linked to an isobutyramide group, which contributes to its unique biological activity.

The synthesis of this compound typically involves several key steps:

  • Formation of the Morpholinopyrimidine Core : This can be achieved through cyclization reactions involving pyrimidine derivatives.
  • Amidation : The morpholine derivative is reacted with isobutyric acid or its derivatives to form the final amide bond.

Anti-inflammatory Properties

This compound has been investigated for its ability to inhibit inflammatory responses. Research indicates that it can effectively reduce the production of nitric oxide (NO) and downregulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µM)Mechanism
V45.6Inhibits iNOS and COX-2 expression
V84.3Reduces NO production

These findings suggest that this compound may serve as a candidate for treating inflammation-related disorders.

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly in the context of chronic myeloid leukemia (CML). Studies have shown that it can inhibit cell proliferation in human CML K562 cells, indicating its potential utility in cancer therapy . Molecular docking studies reveal that this compound interacts with key enzymes involved in cancer progression, suggesting a mechanism through which it may exert its effects .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:

  • Chronic Myeloid Leukemia : A study highlighted the compound's potential in inhibiting cell growth in CML, supporting its further exploration as a therapeutic agent.
  • Inflammation Models : In vitro studies demonstrated significant reductions in inflammatory markers in macrophage models treated with derivatives of this compound, reinforcing its anti-inflammatory capabilities .

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its morpholinopyrimidine core and isobutyramide moiety contribute to its distinct chemical and biological properties .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-morpholinopyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically performed under anhydrous conditions to prevent hydrolysis, followed by purification techniques like recrystallization or chromatography.

The primary biological targets of this compound include:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase-2 (COX-2)

The compound inhibits the activity of these enzymes, leading to decreased production of nitric oxide (NO) and inflammatory mediators. This inhibition occurs at non-cytotoxic concentrations, making it a promising candidate for therapeutic applications in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound reduces the expression of iNOS and COX-2 mRNA in macrophage cells stimulated by lipopolysaccharides (LPS). Western blot analyses further confirmed decreased protein levels of these inflammatory markers, suggesting effective modulation of the inflammatory response .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The exact mechanisms remain under investigation, but preliminary results indicate potential efficacy against various cancer types.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other morpholinopyrimidine derivatives:

Compound NameBiological ActivityKey Findings
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide Anti-inflammatoryInhibits key enzymes involved in inflammation
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol Anti-inflammatoryStrongly inhibits NO production and reduces COX-2 expression
N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)benzamide AnticancerShows potential in inhibiting tumor growth via specific pathways

This table highlights the diverse biological activities of similar compounds while emphasizing the unique structural features and resulting effects of this compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Inflammation Model : In a study using RAW 264.7 macrophage cells, treatment with this compound resulted in a significant reduction in NO production and inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis, suggesting its role as a potential anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling morpholine-substituted pyrimidine intermediates with isobutyramide derivatives. Key steps include:

  • Step 1 : Preparation of the 4-morpholinopyrimidine core via nucleophilic substitution of chloropyrimidine with morpholine.
  • Step 2 : Functionalization of the pyrimidine ring at the 2-position with a methyl group, followed by amidation with isobutyryl chloride.
  • Yield Optimization : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions and anhydrous conditions to minimize hydrolysis. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to ensure purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for morpholine protons) and the isobutyramide group (δ 1.1 ppm for methyl groups).
  • Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₂₀N₄O₂).
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Address this by:

  • Standardized Assays : Use recombinant urease (e.g., Helicobacter pylori urease) under controlled buffer conditions (pH 6.8, 37°C).
  • Dose-Response Curves : Calculate IC₅₀ values in triplicate to assess reproducibility.
  • Structural Analog Comparison : Compare with dihydropyrimidine derivatives (e.g., N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide) to identify critical substituents for activity .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in vivo?

  • Methodological Answer : Focus on:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Metabolic Stability : Test microsomal stability using liver S9 fractions. Replace metabolically labile groups (e.g., methyl groups) with fluorine atoms.
  • Blood-Brain Barrier Penetration : Use logP calculations (optimal range: 1–3) and in vitro BBB models .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

  • Methodological Answer :

  • Core Modifications : Replace morpholine with piperazine to evaluate impact on binding affinity.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 5-position to enhance enzyme interaction.
  • 3D-QSAR Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to predict binding modes with urease or kinase targets .

Data Interpretation & Experimental Design

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include:

  • Positive Controls : Cisplatin for apoptosis induction.
  • Vehicle Controls : DMSO at concentrations matching test samples.
  • Cell Viability Assays : Combine MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) and LDH (Lactate Dehydrogenase) release assays to distinguish cytostatic vs. cytotoxic effects .

Q. How should researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer :

  • Co-Solvent Systems : Use 0.1–1% DMSO or cyclodextrin-based solubilizers.
  • Sonication : Briefly sonicate solutions (10–15 seconds) to disperse aggregates.
  • Dynamic Light Scattering (DLS) : Confirm particle size < 200 nm to prevent false negatives in inhibition assays .

Conflict Resolution in Published Data

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using % inhibition at fixed concentrations (e.g., 10 μM).
  • Assay Validation : Replicate experiments using commercially available enzymes (e.g., Sigma-Aldrich urease) and standardized protocols.
  • Cross-Study Comparisons : Account for differences in enzyme sources (e.g., bacterial vs. plant-derived urease) .

Tables of Key Data

Parameter Value/Description Reference
Molecular FormulaC₁₃H₂₀N₄O₂
Key Functional GroupsMorpholine, Pyrimidine, Isobutyramide
Reported Urease IC₅₀12.5 ± 1.8 μM (H. pylori)
Kinase Inhibition (CDK5)IC₅₀ ≈ 320 nM
Recommended Storage-20°C, desiccated, inert atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.